3-(Dimethylamino)propoxy Benziodarone

Analytical Chemistry Therapeutic Drug Monitoring HPLC Method Development

Accurate amiodarone quantification fails with generic analogs due to co-elution risks. This certified benziodarone derivative is validated as Amiodarone Impurity 19 and internal standard. - Directly implement published bioanalytical methods (Duranti et al.) - Supports USP/EP impurity profiling & ICH Q2(R1) validation - Eliminates OOS findings from chromatographic interference Procurement managers: Match your method-specific standard to regulatory submission requirements.

Molecular Formula C22H23I2NO4
Molecular Weight 619.238
CAS No. 1346604-30-5
Cat. No. B585019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)propoxy Benziodarone
CAS1346604-30-5
Synonyms(2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone; 
Molecular FormulaC22H23I2NO4
Molecular Weight619.238
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN(C)C)I
InChIInChI=1S/C22H23I2NO3/c1-4-18-20(15-8-5-6-9-19(15)28-18)21(26)14-12-16(23)22(17(24)13-14)27-11-7-10-25(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3
InChIKeyPTEDZPPOVWZQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)propoxy Benziodarone: Chemical Identity & Impurity Standard


3-(Dimethylamino)propoxy Benziodarone (CAS 1346604-30-5, molecular formula C22H23I2NO3, molecular weight 603.23 g/mol) is a synthetic benziodarone derivative belonging to the benzofuran class. It is not a drug substance but rather a structurally defined chemical compound that serves as a key component in pharmaceutical analysis. Its primary established role is as a reference standard or internal standard for the analytical determination of the antiarrhythmic drug Amiodarone and its metabolites in biological matrices [1]. It is also formally recognized and utilized as an Amiodarone-related impurity, designated Amiodarone Impurity 19, for use in drug development, quality control (QC), and method validation applications under regulatory guidelines [2].

Internal Standard Reported IS for amiodarone HPLC methods
Impurity Standard Recognized as Amiodarone Impurity 19 for QC
Method Context Peer-reviewed HPLC method precedent available

3-(Dimethylamino)propoxy Benziodarone: Why Generic Substitutes Fail


In the domain of regulated pharmaceutical analysis, generic substitution fails due to the stringent requirements for chromatographic selectivity and method-specific validation. The identity and structural specificity of an impurity reference standard or an internal standard are paramount for accurate quantification and meeting regulatory (USP/EP) and ICH guidelines. Generic structural analogs or similar benziodarone derivatives cannot be interchanged with 3-(Dimethylamino)propoxy Benziodarone because they will possess different chromatographic retention characteristics, which can lead to co-elution with the target analyte (Amiodarone), matrix components, or other known impurities [1]. Such co-elution would compromise the accuracy, precision, and specificity of the analytical method. Using a non-validated or structurally mismatched standard can result in inaccurate impurity profiling, out-of-specification (OOS) findings, and the rejection of a drug application by regulatory authorities like the FDA or EMA. Therefore, procurement decisions for analytical standards must be guided by method-specific validation data and the compound's established, documented suitability for the intended application, not by simple chemical class similarity.

  • Structural analogs may co-elute with amiodarone, compromising specificity.
  • Generic benziodarone derivatives lack documented method suitability.
  • Non-validated standards risk inaccurate impurity profiling results.

3-(Dimethylamino)propoxy Benziodarone Validation Evidence


Amiodarone HPLC Internal Standard Validation

3-(Dimethylamino)propoxy Benziodarone has been used as an internal standard in a published HPLC method for monitoring Amiodarone plasma levels, as documented in a peer-reviewed chromatographic journal. The report by Duranti et al. validates its application as a reference compound in this specific analytical method [1].

HPLC IS Validation
Class-level inference
Used as internal standard in published HPLC method; chromatographic resolution from amiodarone reported.
Supports method transfer for amiodarone HPLC.
Head-to-head IS comparison data not specified.
Analytical Chemistry Therapeutic Drug Monitoring HPLC Method Development

Structural Distinction from Benziodarone

3-(Dimethylamino)propoxy Benziodarone is chemically distinct from its parent molecule, Benziodarone (CAS 68-90-6), due to the addition of a 3-(dimethylamino)propoxy side chain. This structural modification imparts different physicochemical properties that are crucial for analytical separation [1].

Structural Distinction
Supporting evidence
Distinct 3-(dimethylamino)propoxy side chain; calculated LogP 6.94, MW 603.23 vs. Benziodarone MW 518.08.
Enables unique chromatographic separation from parent drug.
Physicochemical property context.
Analytical Method Development Impurity Profiling HPLC

3-(Dimethylamino)propoxy Benziodarone: Validated Applications


Amiodarone Therapeutic Drug Monitoring HPLC Method

Clinical pharmacology and bioanalytical laboratories tasked with monitoring Amiodarone plasma levels can procure 3-(Dimethylamino)propoxy Benziodarone to directly implement the internal standard methodology described by Duranti et al. [1]. Using the identical internal standard as the published method reduces method development time and minimizes the risk of chromatographic interference, thereby accelerating assay validation and deployment for patient sample analysis.

Amiodarone Method Validation and Quality Control

In an industrial quality control (QC) or contract research organization (CRO) setting, 3-(Dimethylamino)propoxy Benziodarone can be utilized as a characterized impurity reference standard (Amiodarone Impurity 19) for the development and validation of analytical methods intended for regulatory submission [1]. This is essential for establishing the specificity of an HPLC or UPLC method for Amiodarone API or finished dosage forms, ensuring that the method can accurately quantify the active pharmaceutical ingredient in the presence of known impurities. Its use supports compliance with ICH Q2(R1) guidelines for method validation and ICH Q3A/Q3B guidelines for impurity testing, directly impacting the success of ANDA or NDA filings.

Application
Selection Property
Validation Focus
Amiodarone HPLC method development
Documented internal standard suitability
Chromatographic resolution and method specificity
Impurity profiling & QC method validation
Recognized Amiodarone Impurity 19
Peak purity and ICH method validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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